4-chloro-N-(2-phenoxyethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14ClNO3S and a molecular weight of 311.78 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase .
Preparation Methods
The synthesis of 4-chloro-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenoxyethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
4-chloro-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-N-(2-phenoxyethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.
Anticancer Research: Derivatives of this compound have shown potential as anticancer agents by inhibiting the growth of cancer cells.
Antimicrobial Agents: Some derivatives exhibit antimicrobial activity against various bacterial strains.
Biochemical Studies: It is used in studies to understand enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrase . The sulfonamide group binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by the enzyme . This inhibition can lead to reduced cell proliferation in cancer cells and decreased bacterial growth in microbial strains .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(2-phenoxyethyl)benzenesulfonamide include:
4-chloro-N-(2-hydroxyethyl)benzenesulfonamide: This compound has a hydroxyl group instead of a phenoxy group, which affects its solubility and reactivity.
4-chloro-N-(2-phenylethyl)benzenesulfonamide: This compound has a phenyl group instead of a phenoxy group, which influences its binding affinity to enzymes.
4-chloro-N-(2-methoxyethyl)benzenesulfonamide: This compound has a methoxy group, which alters its electronic properties and reactivity.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H14ClNO3S |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-chloro-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c15-12-6-8-14(9-7-12)20(17,18)16-10-11-19-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
InChI Key |
RSKBVVYDUMTJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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